5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine
Overview
Description
5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine is an organic compound with the molecular formula C₆H₅BrO₂S and a molecular weight of 221.07 g/mol . This compound is a derivative of thieno[3,4-B][1,4]dioxine, where a bromine atom is substituted at the 5-position. It is known for its unique chemical structure, which combines a thiophene ring with a dioxine moiety, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine typically involves the bromination of 2,3-dihydrothieno[3,4-B][1,4]dioxine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[3,4-B][1,4]dioxine derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: De-brominated thieno[3,4-B][1,4]dioxine derivatives.
Scientific Research Applications
5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine involves its interaction with various molecular targets and pathways. The bromine atom and the thiophene-dioxine structure play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,4-ethylenedioxythiophene: Similar structure but with an ethylenedioxy group instead of a dioxine moiety.
7-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine-5-carboxaldehyde: Contains an additional formyl group at the 5-position.
Uniqueness
5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine is unique due to its specific substitution pattern and the combination of a thiophene ring with a dioxine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-6-5-4(3-10-6)8-1-2-9-5/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECGHFZOZHNNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662928 | |
Record name | 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302554-82-1 | |
Record name | 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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